molecular formula C13H11ClN2O2 B11000560 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11000560
M. Wt: 262.69 g/mol
InChI Key: IOHLVOYNERGJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a chemical compound belonging to the quinolone family. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a chloro group, a cyclopropyl group, and a quinoline core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which is then subjected to cyclization and further functionalization to introduce the cyclopropyl group and the amide functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c14-7-1-4-9-11(5-7)15-6-10(12(9)17)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18)

InChI Key

IOHLVOYNERGJSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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